molecular formula C2H4ClF B1294213 1-Chloro-2-fluoroethane CAS No. 762-50-5

1-Chloro-2-fluoroethane

Cat. No. B1294213
CAS RN: 762-50-5
M. Wt: 82.5 g/mol
InChI Key: VEZJSKSPVQQGIS-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoroethane is a halogenated hydrocarbon that has been the subject of various studies to understand its molecular structure and properties. The compound has two isomers, cis and trans, which have been analyzed to determine their equilibrium structures. These structures are significant for understanding the molecular interactions and properties of the compound .

Synthesis Analysis

While the provided papers do not directly address the synthesis of 1-Chloro-2-fluoroethane, they do provide insights into the molecular structure and properties that are essential for understanding the behavior of this compound in various chemical environments. The synthesis of such compounds typically involves halogenation reactions where fluorine and chlorine are introduced to an ethane molecule .

Molecular Structure Analysis

The molecular structure of 1-Chloro-2-fluoroethane has been extensively studied using various methods, including electron diffraction and microwave spectroscopy. The equilibrium structures for the cis and trans isomers have been reported, with detailed geometrical differences analyzed between the two forms. These studies have employed high-level theoretical calculations, such as coupled-cluster theory, to obtain accurate geometries .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-Chloro-2-fluoroethane. However, understanding the molecular structure and properties of this compound can provide insights into its reactivity. For example, the presence of halogen atoms could make it a candidate for nucleophilic substitution reactions or serve as a precursor for other chemical syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-2-fluoroethane have been deduced from its molecular structure. Studies have determined various constants, such as ground-state rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants, which are crucial for understanding the behavior of the molecule. The bond lengths and angles have been accurately determined, providing a comprehensive understanding of the molecule's geometry .

The vibrational spectra of the compound have also been studied, with Raman and infrared spectroscopy used to analyze its conformational diversity. These studies are supported by computational methods like DFT and MP2 calculations, which help in understanding the vibrational modes and the stability of different conformers .

Scientific Research Applications

Phase Separation in Chemical Manufacturing

1-Chloro-2-fluoroethane plays a crucial role in the production of important chemical compounds. Kang & Lee (1995) studied liquid-liquid equilibria involving 1-Chloro-2-fluoroethane in a ternary system with hydrogen fluoride and 1,1-dichloro-1-fluoroethane. This research is significant in the design of phase separators in the chemical manufacturing process, especially for products like poly(vinylidene fluoride) (Kang & Lee, 1995).

Study of Thermal Decomposition

Cadman, Day, & Trotman-Dickenson (1971) explored the thermal decomposition of 1-chloro-2-fluoroethane. Their work provides insights into the chemical behavior of 1-chloro-2-fluoroethane under high temperatures, which is vital for understanding its stability and reactivity in various industrial processes (Cadman, Day, & Trotman-Dickenson, 1971).

Infrared Spectroscopy and Molecular Structure

Miller, Stone, & Philips (1995) conducted high-resolution infrared spectroscopy of 1-chloro-2-fluoroethane, contributing to the understanding of its molecular structure and vibrational mode coupling. This research aids in the precise characterization of 1-chloro-2-fluoroethane for various scientific applications (Miller, Stone, & Philips, 1995).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The study of conformational equilibria and rates of conformational interconversion in halogenated ethanes, including 1-chloro-2-fluoroethane, was explored by Weigert et al. (1970) using NMR spectroscopy. This research is important in the field of organic chemistry for understanding the dynamic behavior of molecular structures (Weigert et al., 1970).

Solvent-Solute Interactions

Herrebout & Veken (1996) investigated the interactions between 1-chloro-2-fluoroethane and liquid noble gases, providing valuable data on how this compound behaves in different solvents. This research is significant for applications in solution chemistry and materials science (Herrebout & Veken, 1996).

Rotational Spectrum and Molecular Dynamics

The rotational spectrum and internal rotation barrier of 1-chloro-1-fluoroethane, closely related to 1-chloro-2-fluoroethane, were analyzed by Hinze et al. (1996). This study contributes to the broader understanding of the molecular dynamics and structure of halogenated ethanes (Hinze et al., 1996).

Safety And Hazards

1-Chloro-2-fluoroethane is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation and harms public health and the environment by destroying ozone in the upper atmosphere . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-chloro-2-fluoroethane
Source PubChem
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InChI

InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZJSKSPVQQGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H4ClF
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DSSTOX Substance ID

DTXSID1073234
Record name HCFC-151
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Molecular Weight

82.50 g/mol
Source PubChem
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1-Chloro-2-fluoroethane
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Boiling Point

59 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Solubility

Very soluble in alcohol, ether, In water, 2440 mg/l @ 25 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Density

1.1747 g/cu cm @ 20 °C
Record name 1-CHLORO-2-FLUOROETHANE
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Vapor Pressure

259.0 [mmHg]
Record name 1-Chloro-2-fluoroethane
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Product Name

1-Chloro-2-fluoroethane

CAS RN

762-50-5
Record name Ethane, 1-chloro-2-fluoro-
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Record name 1-Chloro-2-fluoroethane
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Record name 1-CHLORO-2-FLUOROETHANE
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Record name 1-CHLORO-2-FLUOROETHANE
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Melting Point

< -50 °C
Record name 1-CHLORO-2-FLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
RG Jones, ASY Chan, S Turton… - The Journal of …, 2001 - ACS Publications
… Here, we report a combined study of the bonding and structure of 1-chloro-2-fluoroethane (ClCH 2 CH 2 F, CFE) on Cu(111). The structural technique used is normal incidence X-ray …
Number of citations: 7 pubs.acs.org
M Baranac-Stojanović, J Aleksić, M Stojanović - Rsc Advances, 2015 - pubs.rsc.org
… 1,2-Difluoroethane prefers gauche conformation, too, while gaseous 1-chloro-2-fluoroethane is … -compounds and the anti preference in 1-chloro-2-fluoroethane have their origin in the …
Number of citations: 19 pubs.rsc.org
JR Durig, J Liu, TS Little - The Journal of Physical Chemistry, 1991 - ACS Publications
… description of the molecular motion involved in the normal modes of 1 -chloro-2-fluoroethane, we have carried out a normal-coordinate analysis. This analysis was performed by utilizing …
Number of citations: 35 pubs.acs.org
P Cadman, M Day… - Journal of the Chemical …, 1971 - pubs.rsc.org
… The thermal decompositions of 1 -chloro-2-fluoroethane, I ,l -difluoroethane, and 1 ,I ,l -… 1 -Chloro-2-fluoroethane has also been studied in a static system. The rate constants log k/…
Number of citations: 22 pubs.rsc.org
CC Miller, SC Stone, LA Philips - The Journal of chemical physics, 1995 - pubs.aip.org
… The gauche conformer of 1-chloro-2-fluoroethane … 1-chloro-2-fluoroethane the dark state could not be identified due to a small data set. The trans conformer of 1-chloro-2-fluoroethane …
Number of citations: 9 pubs.aip.org
CC Miller, M Shen, LA Philips - The Journal of Physical Chemistry, 1993 - ACS Publications
… The rotationally resolved spectrum of 1 -chloro-2-fluoroethane (CFE) CH stretching vibrations in the region 2985-2994 cm-1 is presented. Analysis of the spectrum reveals three …
Number of citations: 11 pubs.acs.org
DA Keller, DC Roe, PH Lieder - Toxicological Sciences, 1996 - academic.oup.com
… urine of rats exposed to 1-chloro-2-fluoroethane, 1-bromo-2-… In the case of 1,2-difluoroethane, 1-chloro-2-fluoroethane, … the urine of rats exposed to 1chloro-2-fluoroethane or 1-bromo-2-…
Number of citations: 42 academic.oup.com
MFE Bermani, N Jonathan - The Journal of Chemical Physics, 1968 - pubs.aip.org
The infrared spectra of 1‐chloro‐2‐fluoroethane, 1‐bromo‐2‐fluoroethane, and 1‐fluoro‐2‐iodoethane have been obtained in the solid, liquid, and vapor states. Raman spectra of the …
Number of citations: 45 pubs.aip.org
AS Dikkumbura - 2016 - thekeep.eiu.edu
The Fourier-transform microwave (FTMW) spectra of 1, 2-dichloroethane (12DCE), 1-chloro-2-fluoroethane (1C2FE) and 2, 3-dichloropropene (23DCP) have been studied in the 6 to 18 …
Number of citations: 3 thekeep.eiu.edu
M Torz, P Wietzes, V Beschkov, DB Janssen - Biodegradation, 2007 - Springer
… Strain GJ10 growing on 1,2-dichloroethane converted 2-fluoroethanol and 1-chloro-2-fluoroethane to 2-fluoroacetate, which was tolerated up to a concentration of 2.5 mM. On the basis …
Number of citations: 12 link.springer.com

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